2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide
Overview
Description
2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide is a versatile chemical compound with a molecular weight of 268.15 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its thiazole ring, which contains both sulfur and nitrogen atoms, contributing to its unique chemical properties .
Preparation Methods
The synthesis of 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide typically involves the reaction of isopropylamine with thiazole-4-carboxylic acid under specific conditions . The reaction is carried out in the presence of a hydrobromic acid catalyst, which facilitates the formation of the hydrobromide salt. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The thiazole ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(Isopropylamino)thiazole-4-carboxylic acid hydrobromide can be compared with other thiazole derivatives, such as:
2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.
2-(4-Pyridyl)thiazole-4-carboxylic acid: Used as a pharmaceutical intermediate and in organic synthesis.
2-Aminothiazole-4-carboxylate Schiff bases: Evaluated for their antimicrobial potential against multidrug-resistant strains.
The uniqueness of this compound lies in its specific isopropylamino substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(propan-2-ylamino)-1,3-thiazole-4-carboxylic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S.BrH/c1-4(2)8-7-9-5(3-12-7)6(10)11;/h3-4H,1-2H3,(H,8,9)(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKHDVKRCMAELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474591 | |
Record name | 2-[(Propan-2-yl)amino]-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300831-03-2 | |
Record name | 2-[(Propan-2-yl)amino]-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10474591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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